Cas no 198075-82-0 (2-tert-butyl-4-(chloromethyl)-1,3-oxazole)

2-tert-butyl-4-(chloromethyl)-1,3-oxazole structure
198075-82-0 structure
Product Name:2-tert-butyl-4-(chloromethyl)-1,3-oxazole
CAS No:198075-82-0
MF:C8H12ClNO
MW:173.639981269836
MDL:MFCD19347391
CID:1390056
PubChem ID:22169510
Update Time:2025-04-20

2-tert-butyl-4-(chloromethyl)-1,3-oxazole Chemical and Physical Properties

Names and Identifiers

    • Oxazole, 4-(chloromethyl)-2-(1,1-dimethylethyl)-
    • 2-tert-butyl-4-(chloromethyl)-1,3-oxazole
    • 2-tert-Butyl-4-chloromethyl-oxazole
    • JMIGYIRQBGPJLG-UHFFFAOYSA-N
    • EN300-194606
    • 2-tert-butyl-4-chloromethyl-1,3-oxazole
    • 2-(tert-butyl)-4-(chloromethyl)oxazole
    • 2-tert-butyl-4-chloromethyloxazole
    • 198075-82-0
    • AT18519
    • SCHEMBL3765672
    • DTXSID40623151
    • MDL: MFCD19347391
    • Inchi: 1S/C8H12ClNO/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4H2,1-3H3
    • InChI Key: JMIGYIRQBGPJLG-UHFFFAOYSA-N
    • SMILES: ClCC1=COC(C(C)(C)C)=N1

Computed Properties

  • Exact Mass: 173.06086
  • Monoisotopic Mass: 173.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.03

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